

In-Depth Technical Guide to the Spectral Data of Scytalol A

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Compound of Interest

Compound Name: Scytalol A

Cat. No.: B15617885

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Scytalol A**, a novel secondary metabolite isolated from the fungus *Scytalidium* sp. 36-93. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, mycology, and drug discovery, particularly those with an interest in melanin biosynthesis inhibitors.

Introduction

Scytalol A is a fungal metabolite that has been identified as a selective inhibitor of dihydroxynaphthalene (DHN) melanin biosynthesis. Its unique structure and biological activity make it a compound of significant interest for further investigation. This guide summarizes the key spectral data—NMR, MS, IR, and UV—that were instrumental in its structure elucidation, based on the findings from the primary literature.

Physicochemical and Spectroscopic Data

The structural determination of **Scytalol A** was achieved through a combination of spectroscopic techniques. The data presented here is compiled from the seminal publication by Thines et al. (1998).

Mass Spectrometry (MS)

High-resolution mass spectrometry was crucial in determining the molecular formula of **Scytalol A**.

Parameter	Value
Molecular Formula	C ₁₄ H ₁₆ O ₅
Molecular Weight	264 g/mol
Method	High-Resolution Electron Impact Mass Spectrometry (HREIMS)

Ultraviolet (UV) Spectroscopy

The UV spectrum of **Scytalol A**, recorded in methanol, provides insights into the chromophoric system present in the molecule.

Solvent	λ_{max} (nm)
Methanol	215, 266, 300

Infrared (IR) Spectroscopy

The IR spectrum, recorded as a KBr pellet, indicates the presence of key functional groups.

Wavenumber (cm ⁻¹)	Assignment
3400	O-H stretching (hydroxyl group)
1645	C=O stretching (conjugated ketone)
1600	C=C stretching (aromatic ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR experiments were the cornerstone of the structural elucidation of **Scytalol A**. The data was acquired in acetone-d₆.

Table 1: ¹H NMR (500 MHz, Acetone-d₆) Spectral Data for **Scytalol A**

Position	δ H (ppm)	Multiplicity	J (Hz)
3	4.35	d	2.9
4	6.00	d	2.9
5	6.64	d	8.3
7	6.50	d	8.3
1'-H ₂	2.80	m	6.4
2'-H ₂	1.65	m	
3'-H ₂	3.55	t	
1'-OH	3.75	s (br)	
3'-OH	3.75	s (br)	
6-OH	9.80	s	
8-OH	11.90	s	

Table 2: ¹³C NMR (125.7 MHz, Acetone-d₆) Spectral Data for **Scytalol A**

Position	δC (ppm)
1	192.0
2	102.5
3	68.0
4	102.5
4a	162.0
5	108.0
6	160.0
7	101.0
8	162.0
8a	105.0
1'	29.0
2'	33.0
3'	61.0

Experimental Protocols

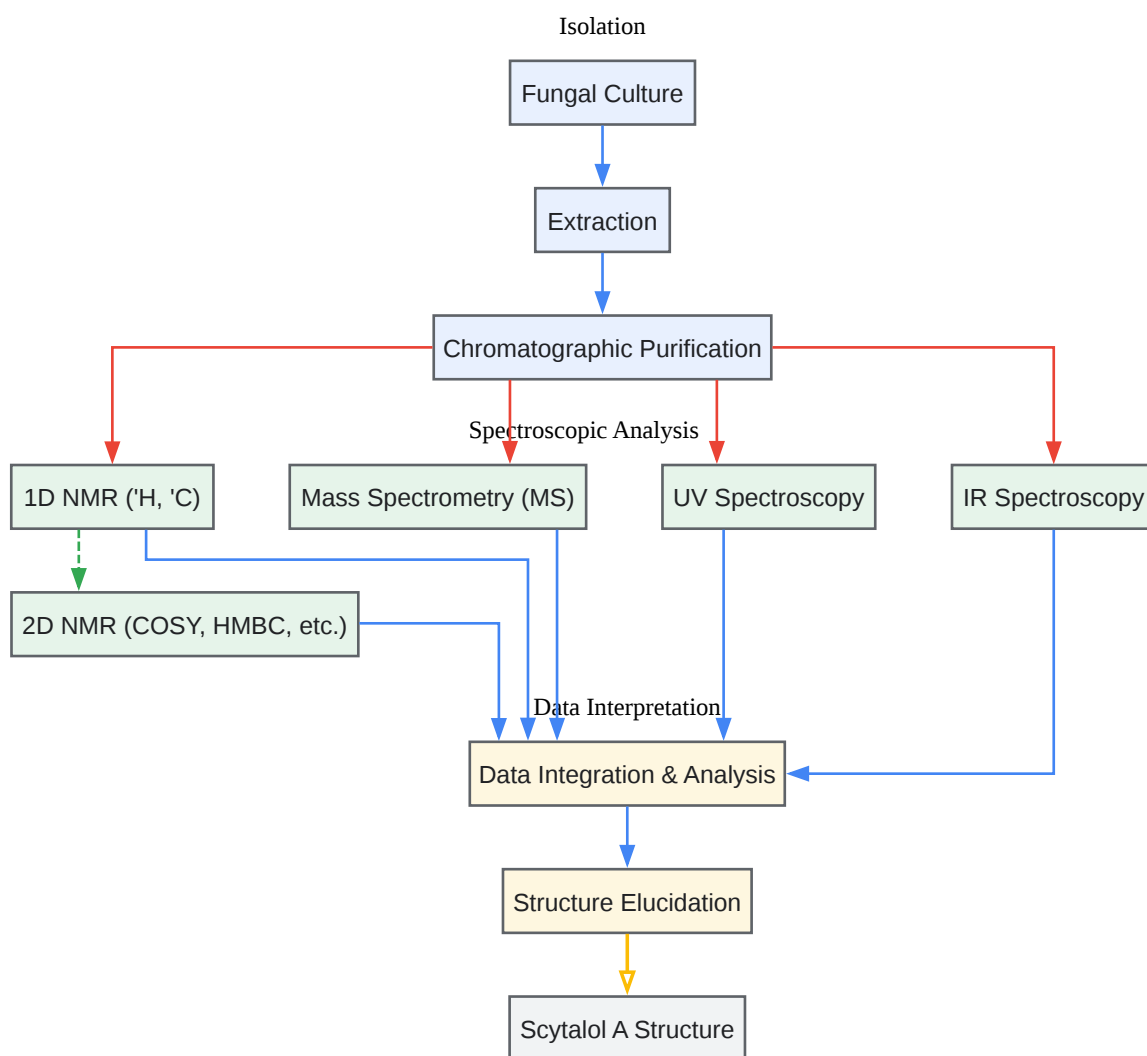
The following are the general experimental methodologies employed for the acquisition of the spectral data.

- General: UV spectra were recorded on a Perkin-Elmer Lambda 16 spectrophotometer. IR spectra were measured with a Bruker IFS 48 spectrometer. NMR spectra were recorded on a Bruker ARX 500 spectrometer, with chemical shifts referenced to the solvent signals. Mass spectra were obtained using a Finnigan MAT 90 spectrometer.
- Fermentation and Isolation: *Scytalidium* sp. 36-93 was cultured in a yeast extract-malt extract-glucose (YMG) medium. The mycelium was separated from the culture broth and extracted with acetone. The resulting crude extract was purified using column chromatography on silica gel followed by preparative HPLC to yield pure **Scytalol A**.

- Spectroscopic Analysis:
 - UV Spectroscopy: The sample was dissolved in methanol to obtain the UV spectrum.
 - IR Spectroscopy: The sample was mixed with KBr and pressed into a pellet for IR analysis.
 - Mass Spectrometry: HREIMS was used to determine the exact mass and molecular formula.
 - NMR Spectroscopy: The sample was dissolved in acetone- d_6 for the acquisition of 1H , ^{13}C , COSY, HMQC, and HMBC spectra.

Logical Workflow

The following diagram illustrates the general workflow from fungal culture to the structural elucidation of **Scytalol A**.



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Caption: Workflow for the isolation and structural elucidation of **Scytalol A**.

This guide provides a foundational dataset for **Scytalol A**. For more in-depth analysis and interpretation, researchers are encouraged to consult the primary literature. The unique biological activity of **Scytalol A** warrants further investigation into its mechanism of action and potential therapeutic applications.

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